5-氨基-1,3,4-噻二唑-2-硫醇

描述

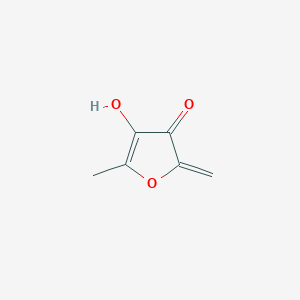

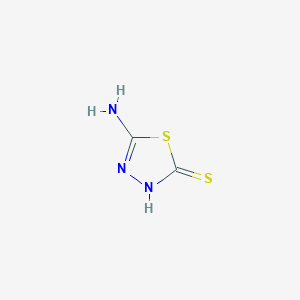

5-氨基-1,3,4-噻二唑-2-硫醇是一种杂环化合物,分子式为C2H3N3S2。其特征在于存在一个噻二唑环,该环同时包含硫和氮原子。 该化合物以其在医药、农业和材料科学等多个领域的广泛应用而闻名 .

科学研究应用

5-氨基-1,3,4-噻二唑-2-硫醇在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂杂环化合物的结构单元。

生物学: 它已被研究用于其潜在的抗菌和抗癌特性。

医药: 它用于药物的开发,特别是作为利尿药物的前体。

5. 作用机理

5-氨基-1,3,4-噻二唑-2-硫醇的作用机制涉及其与各种分子靶标的相互作用。在生物系统中,它可以螯合金属离子,这对它作为腐蚀抑制剂和抗菌活性至关重要。 该化合物还可以与酶和蛋白质相互作用,影响它们的的功能,并导致治疗效果 .

作用机制

Target of Action

5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a heterocyclic ring compound that has been found to exhibit promising anti-convulsant activity . It has been shown to inhibit the human Carbonic Anhydrase-II enzyme (hCA-II) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The mode of action of ATT is primarily through its interaction with its target, the hCA-II enzyme . ATT binds to the enzyme, inhibiting its activity and thereby disrupting the pH balance within the body. This disruption can lead to a decrease in the excitability of neurons, which may explain the compound’s anti-convulsant activity .

Biochemical Pathways

The inhibition of hCA-II by ATT affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are part of the larger carbonic anhydrase pathway . This pathway is crucial for maintaining pH homeostasis in the body. Disruption of this pathway by ATT can lead to changes in neuronal excitability, potentially reducing the occurrence of seizures .

Result of Action

The primary result of ATT’s action is the inhibition of hCA-II, leading to disruption of pH homeostasis . This disruption can decrease neuronal excitability, which may help to prevent seizures . ATT has been shown to exhibit promising anti-convulsant activity, suggesting that it could be a potential therapeutic agent for conditions such as epilepsy .

Action Environment

The action of ATT can be influenced by various environmental factors. For example, the compound’s ability to chelate copper ions suggests that it may be used as a copper corrosion inhibitor . Additionally, the compound’s activity may be affected by the pH of its environment, given its role in disrupting pH homeostasis

生化分析

Biochemical Properties

5-Amino-1,3,4-thiadiazole-2-thiol has been found to exhibit promising anti-convulsant activity, which is explained through chemo-biological interactions at the receptor site producing the inhibition of human Carbonic Anhydrase-II enzyme (hCA-II) at the molecular level .

Cellular Effects

5-Amino-1,3,4-thiadiazole-2-thiol has been evaluated for its cytotoxic effects on multiple human cancer cell lines . It has shown potent anti-cancer activities against MCF-7, A549, and HepG-2 cell lines . Furthermore, it has been found to have a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

Molecular Mechanism

Molecular modeling studies have spotlighted the anchoring role of 5-amino-1,3,4-thiadiazole-2-thiol in bonding and hydrophobic interaction with the key amino acid residues . This interaction is believed to be responsible for its anti-cancer and anti-convulsant activities .

Dosage Effects in Animal Models

The effects of 5-Amino-1,3,4-thiadiazole-2-thiol vary with different dosages in animal models . Some derivatives of this compound have demonstrated a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

Subcellular Localization

Given its ability to chelate copper ions, it may be localized in areas of the cell where copper ions are present .

准备方法

合成路线和反应条件

5-氨基-1,3,4-噻二唑-2-硫醇的合成通常涉及在碱存在下,硫代氨基脲与二硫化碳的反应。该反应通过形成二硫代氨基甲酸酯中间体进行,该中间体环化形成噻二唑环。 反应条件通常包括将混合物加热至回流温度,并保持惰性气氛以防止氧化 .

工业生产方法

在工业环境中,5-氨基-1,3,4-噻二唑-2-硫醇的生产可以通过使用连续流动反应器来扩大规模。这可以更好地控制反应参数并提高产率。 使用催化剂和优化的反应条件可以进一步提高合成过程的效率 .

化学反应分析

反应类型

5-氨基-1,3,4-噻二唑-2-硫醇会发生各种化学反应,包括:

氧化: 硫醇基团可以被氧化形成二硫化物或磺酸。

还原: 硝基可以被还原形成胺。

取代: 氨基和硫醇基团可以参与亲核取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用卤代烷烃和酰氯等试剂.

主要形成的产物

氧化: 二硫化物和磺酸。

还原: 胺。

取代: 烷基化和酰基化衍生物.

相似化合物的比较

类似化合物

2-氨基-1,3,4-噻二唑: 结构相似,但缺少硫醇基团。

5-巯基-1,3,4-噻二唑: 结构相似,但缺少氨基。

1,3,4-噻二唑-2-硫醇: 缺少5位的氨基.

独特性

5-氨基-1,3,4-噻二唑-2-硫醇的独特之处在于同时存在氨基和硫醇基团,赋予其独特的化学反应性和生物活性。 这种双重功能使它能够参与更广泛的化学反应,并增强了它作为合成化学中多功能结构单元的潜力 .

属性

IUPAC Name |

5-amino-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIVSREGUOIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051486 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-67-9 | |

| Record name | 2-Amino-5-mercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1HEG7V21S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5-Amino-1,3,4-thiadiazole-2-thiol is C2H3N3S2 and its molecular weight is 133.18 g/mol.

ANone: 5-Amino-1,3,4-thiadiazole-2-thiol can be characterized using a variety of spectroscopic techniques, including:

- Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for amine and thiol groups. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and bonding environment of the molecule. [, , , , , , , , , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. [, , , , ]

A: Studies have shown 5-Amino-1,3,4-thiadiazole-2-thiol can be used to modify silica gel for applications in aqueous and ethanolic solutions. [, , ] Thermal analysis techniques like TGA and DTA have been used to assess the thermal stability of the compound and its derivatives. [, , ]

ANone: 5-Amino-1,3,4-thiadiazole-2-thiol has been used as a precursor in the synthesis of various materials:

- Silica Gel Modification: The compound can be immobilized on silica gel, creating a material suitable for the sorption and pre-concentration of metal ions from aqueous solutions. [, , , ]

- Graphene Oxide Functionalization: 5-Amino-1,3,4-thiadiazole-2-thiol is utilized to functionalize graphene oxide, enhancing its properties for potential applications in areas like sensing and catalysis. [, ]

- Synthesis of Hybrid Materials: Reacting 5-Amino-1,3,4-thiadiazole-2-thiol with tetraethoxysilane (TEOS) in a sol-gel process can create novel silica hybrid materials. These materials can have interesting optical, magnetic, and porous properties. [, ]

ANone: While 5-Amino-1,3,4-thiadiazole-2-thiol itself is not extensively studied for its direct catalytic properties, derivatives incorporating it have been explored:

- Electrocatalysis: Nitrogen and sulfur co-doped graphene aerogels synthesized using 5-Amino-1,3,4-thiadiazole-2-thiol as a precursor exhibited promising electrocatalytic activity for the oxygen reduction reaction (ORR). [] This suggests potential applications in fuel cell technology.

ANone: Yes, computational chemistry tools have been employed in the following ways:

- Molecular Docking: This technique was used to investigate the potential binding modes and interactions of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives with target proteins, such as Aurora-B and MST3, for assessing potential anticancer activity. []

- Density Functional Theory (DFT): DFT calculations have been used to understand the mechanism of formation for specific derivatives, like the imine formation between benzimidazole chalcones and 5-Amino-1,3,4-thiadiazole-2-thiol. []

ANone: Research indicates that introducing specific substituents to the 5-Amino-1,3,4-thiadiazole-2-thiol core structure can significantly influence its biological activity:

- Antimicrobial Activity: Studies on Schiff base derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol showed that the presence of electron-withdrawing groups, like fluorine and nitro groups, enhanced activity against certain bacterial and fungal strains. []

- Cytotoxicity: In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives, those containing chlorine atoms at specific positions on the benzyl ring demonstrated increased cytotoxicity against the MCF-7 breast cancer cell line. []

- Antioxidant Activity: The presence of electron-releasing groups and hydrogen bond interactions within the active site of target proteins were suggested to play a role in enhancing antioxidant activity for a hesperidin derivative synthesized using 5-Amino-1,3,4-thiadiazole-2-thiol. []

ANone: Yes, the compound and its derivatives have shown promise in analytical chemistry:

- Metal Ion Detection: Modified silica gel incorporating 5-Amino-1,3,4-thiadiazole-2-thiol has been successfully used for the preconcentration and determination of trace levels of metal ions in water and fuel ethanol samples. [, ]

- Electrochemical Sensing: Electropolymerized films of 5-Amino-1,3,4-thiadiazole-2-thiol on electrode surfaces have shown potential for the selective and sensitive electrochemical determination of compounds like paracetamol and anthracene-9-carbonxylic acid. [, ]

- Fluorescent Probe for Hg2+: A fluorescent probe based on a 1,3,4-thiadiazol derivative functionalized-Fe3O4@SiO2 nanocomposite has been developed for the sensitive detection of Hg2+ ions in water samples. []

ANone: Several synthetic strategies have been employed to prepare a diverse range of derivatives:

- Schiff Base Formation: Condensation reactions between 5-Amino-1,3,4-thiadiazole-2-thiol and various aldehydes or ketones have been widely used to synthesize Schiff base derivatives with varying substituents. [, , , , , ]

- Alkylation Reactions: Reacting 5-Amino-1,4-thiadiazole-2-thiol with alkyl halides allows for the introduction of alkyl groups at the thiol (-SH) position, leading to a range of S-alkylated derivatives. [, , , ]

- Acylation Reactions: Treating 5-Amino-1,3,4-thiadiazole-2-thiol with acyl chlorides or carboxylic acids in the presence of coupling agents can generate amide derivatives, expanding the structural diversity and potential applications. [, ]

A: Yes, 5-Amino-1,3,4-thiadiazole-2-thiol can act as a ligand and form complexes with various transition metal ions. [, , , ]

ANone: A wide range of biological activities have been reported for derivatives of this compound:

- Antimicrobial Activity: Numerous studies have explored the antibacterial and antifungal activities of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives. [, , , , , ]

- Anticancer Activity: Some derivatives have demonstrated cytotoxicity against various cancer cell lines, prompting further research into their potential as anticancer agents. [, , , , , , ]

- Diuretic Activity: Studies have investigated the diuretic properties of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. []

- Antioxidant Activity: Certain derivatives have exhibited promising antioxidant capabilities, suggesting potential applications in preventing or mitigating oxidative stress. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)